molecular formula C15H16O2 B043008 2,2-Bis(2-hydroxyphenyl)propane CAS No. 7559-72-0

2,2-Bis(2-hydroxyphenyl)propane

Cat. No. B043008
CAS RN: 7559-72-0
M. Wt: 228.29 g/mol
InChI Key: MQXNNWDXHFBFEB-UHFFFAOYSA-N
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Description

2,2-Bis(2-hydroxyphenyl)propane, also known as Bisphenol A (BPA), is a polyphenol consisting of propane in which both methylene hydrogens at position 2 have been replaced by 2-hydroxyphenyl groups . It is primarily used in the manufacture of polycarbonate plastic, epoxy resins, and as a non-polymer additive to other plastics .


Synthesis Analysis

Bisphenol A can be obtained when crude bisOPP-A is recrystallized in the mixed solvent of toluene and n-hexane with vacuum drying . The structure of the obtained bisOPP-A was characterized by elemental analysis, IR, 1H-NMR, and MS .


Molecular Structure Analysis

The molecular formula of Bisphenol A is C15H16O2 . It has a pair of near planar salicylaldehyde fragments forming a dihedral angle of 85.96 (4), similar to (1) .


Physical And Chemical Properties Analysis

Bisphenol A has a molecular weight of 228.29 g/mol . It has a boiling point of 220 °C (5 hPa), a density of 1.2 g/cm3 (25 °C), a flash point of 227 °C, a melting point of 156 - 159 °C, and a vapor pressure of <1 Pa (25 °C) .

Scientific Research Applications

  • Polymer Synthesis :

    • A study by Thies et al. (1992) demonstrated the synthesis of a derivative of 2,2-Bis(2-hydroxyphenyl)propane, which was polymerized to produce tough, flexible films, indicating its potential in material science applications (Thies et al., 1992).
  • Industrial Applications :

    • Han (2003) synthesized derivatives of 2,2-Bis(2-hydroxyphenyl)propane using nitric acid, showing potential for various industrial applications (Han, 2003).
  • Production of Epoxy Resins :

    • Innanen (1979) noted that bisphenols, such as 2,2-Bis(2-hydroxyphenyl)propane, are used as starting materials for low viscosity epoxy resins (Innanen, 1979).
  • Biodegradation and Toxicity Studies :

    • Kang, Katayama, and Kondo (2006) investigated the biodegradation of BPA, finding that various organisms can metabolize it, potentially leading to detoxification, though some metabolites might enhance estrogenicity or toxicity (Kang, Katayama, & Kondo, 2006).
  • Optimization of Synthesis for Fire-Retardants :

    • Yun-chu (2002) identified optimal conditions for synthesizing a derivative of 2,2-Bis(2-hydroxyphenyl)propane, useful in fire-retardant applications (Yun-chu, 2002).
  • Dental Applications :

  • Human Exposure and Environmental Concerns :

    • Research by Kang, Kondo, and Katayama (2006) highlighted increased human exposure to BPA due to the extensive use of epoxy resins and polycarbonate plastics, emphasizing the need for further study on its potential endocrine-disrupting effects (Kang, Kondo, & Katayama, 2006).
  • Aquatic Environmental Impact :

    • Studies on BPA in aquatic environments show its endocrine-disruptive effects on aquatic organisms, necessitating further research (Kang, Aasi, & Katayama, 2007).
  • Bioremediation :

    • Chhaya and Gupte (2013) found that laccase from Fusarium incarnatum UC-14 can effectively biodegrade BPA, a potential environmental pollutant, through oxidative degradation (Chhaya & Gupte, 2013).

Future Directions

While Bisphenol A is widely used in the manufacture of various products, its potential health and environmental impacts have raised concerns. Future research will likely focus on understanding the mechanisms of BPA action, identifying safer alternatives, and developing strategies to mitigate the risks associated with BPA exposure .

properties

IUPAC Name

2-[2-(2-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h3-10,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXNNWDXHFBFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341939
Record name 2,2-Bis(2-hydroxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(2-hydroxyphenyl)propane

CAS RN

7559-72-0
Record name 2,2-Bis(2-hydroxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (2.60 g of 60 percent dispersion in oil) was placed in a 1 1 flask and extracted twice with pentane. To this was added first 250 ml of dimethylformamide and then, dropwise with stirring over 1 hour, 6.0 ml of ethanethiol in 40 ml of dimethylformamide. 2,2-Bis(2-methoxyphenyl)propane (8.0 g, 31 mmol) in 100 ml of dimethylformamide was then added and the mixture was heated at reflux with stirring for 24 hours and allowed to stand at ambient temperature for another approximately 18 hours. One 1 of ether was added and the resulting solution was extracted with water and twice with 4.0 N sodium hydroxide solution. The combined aqueous extracts were neutralized with concentrated hydrochloric acid to a pH of about 9-10. Ether (500 ml) was then added and, after shaking, the ether layer was separated, dried over magnesium sulfate, filtered, and concentrated by evaporation under reduced pressure to obtain about 3 g of the title compound as a brown oil containing some dimethylformamide. The proton NMR spectrum was consistent with the assigned structure.
Quantity
2.6 g
Type
reactant
Reaction Step One
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8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Tesařová, V Pacáková, K Štulík - Chromatographia, 1987 - Springer
The retention behaviour of mono- and dihydroxy derivatives of biphenol and bis(hydroxyphenyl)propanes was studied on chemically bonded C-18, CN-, phenyl, phenoxypropyl- and …
Number of citations: 6 link.springer.com
I Wiesner - Collection of Czechoslovak Chemical …, 1967 - cccc.uochb.cas.cz
In an industrial production of epoxy resins one usually proceeds from2, 2-bis (4-hydroxypheJlyl)-propane of low purity. The impurity content may amount in extreme cases to as much as …
Number of citations: 2 cccc.uochb.cas.cz
RB Seymour - 1990 - books.google.com
Part of the new concepts in Polymer science series, an overview of Polymeric Composites, by an author who is part of the Department of Polymer Science at the University of Southern …
Number of citations: 54 books.google.com

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